O-propylhydroxylamine
Overview
Description
O-propylhydroxylamine is an organic compound with the molecular formula C₃H₉NO. It is a member of the hydroxylamine family, characterized by the presence of an -OH group attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-propylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of propylamine with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as plasma-electrochemical cascade pathways. This method utilizes ambient air and water, making it a sustainable approach. The process involves the plasma treatment of air and water to produce nitric acid, which is then electroreduced to hydroxylamine using a bismuth-based catalyst .
Chemical Reactions Analysis
Types of Reactions: O-propylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the electrophile used.
Scientific Research Applications
O-propylhydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-propylhydroxylamine involves its reactivity with various substrates. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
O-propylhydroxylamine is unique compared to other hydroxylamines due to its specific structure and reactivity. Similar compounds include:
O-phenylhydroxylamine: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
O-allylhydroxylamine: Used in the synthesis of various organic compounds.
N-propoxybenzamide: Another hydroxylamine derivative with applications in organic synthesis.
These compounds share similar reactivity but differ in their specific applications and the nature of their substituents.
Properties
IUPAC Name |
O-propylhydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-2-3-5-4/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAARDGLAWZXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377669 | |
Record name | O-propylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5792-43-8 | |
Record name | O-propylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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